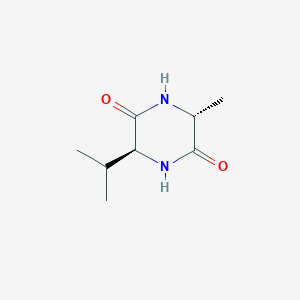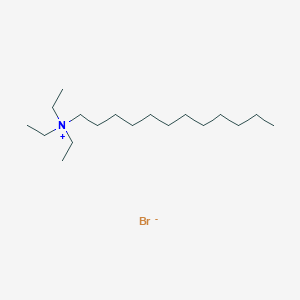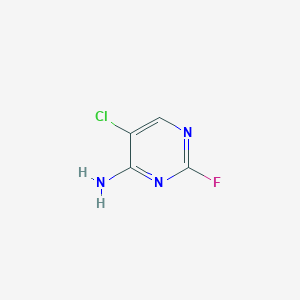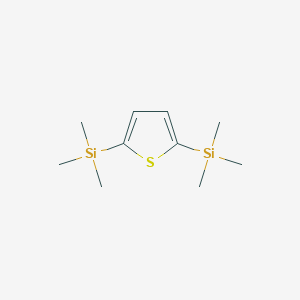
2,5-Bis(trimethylsilyl)thiophene
Übersicht
Beschreibung
2,5-Bis(trimethylsilyl)thiophene is a chemical compound with the molecular formula C10H20SSi2 . It is a conducting polymer that can be used in the formation of the hole transporting material (HTM) with improved charge mobility .
Synthesis Analysis
The synthesis of 2,5-Bis(trimethylsilyl)thiophene involves the use of m-CPBA in the presence of BF3·Et2O . This method affords the corresponding thiophene 1-oxides in moderate yields, with only trace amounts of the corresponding thiophene 1,1-dioxides .Molecular Structure Analysis
The molecular structure of 2,5-Bis(trimethylsilyl)thiophene is represented by the InChI string: InChI=1S/C10H20SSi2/c1-12(2,3)9-7-8-10(11-9)13(4,5)6/h7-8H,1-6H3 . The molecular weight of this compound is 228.502 .Chemical Reactions Analysis
2,5-Bis(trimethylsilyl)thiophene undergoes oxidation to form thiophene 1-oxides . These oxides are more reactive and thermally labile than the corresponding thiophene 1,1-dioxides, making them difficult to prepare, but also widely used in the field of medicinal chemistry and synthetic chemistry to prepare some key intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Bis(trimethylsilyl)thiophene include a density of 0.98±0.1 g/cm3 (Predicted), a melting point of 80.0 to 84.0 °C, and a boiling point of 304.9±42.0 °C (Predicted) .Wissenschaftliche Forschungsanwendungen
High-Efficiency Blue-Emitting Materials
2,5-Bis(trimethylsilyl)thiophene-S,S-dioxide, a member of a broader family of materials, has been studied for its photoluminescence properties. This compound exhibits high-efficiency blue fluorescence emission in the solid state. The crystal structure of this material, which contributes to its photoluminescence, was determined using advanced techniques such as the Genetic Algorithm and Rietveld refinement. Researchers suggest that structural differences within this family of materials can be understood in terms of competing intermolecular interactions, promoting different structure types (Tedesco et al., 2001).
Tuning Optoelectronic Properties
2,5-Bis(trimethylsilyl)thiophene 1,1-dioxide is pivotal in the synthesis of various thiophene 1,1-dioxides with specific electronic properties. By employing Stille cross-coupling reactions, researchers could affix either electron-donating or electron-withdrawing substituents to the thiophene 1,1-dioxides, significantly influencing their reduction potential and optoelectronic properties (Tsai et al., 2013).
Synthesis and Reactivity
Regiospecific Silylation
The regiospecific silylation of 2,5-dibromothiophene, yielding products like 3,5-dibromo-2-trimethylsilylthiophene or 3,4-dibromo-2,5-bis(trimethylsilyl)thiophene, is crucial in the synthesis of 2,5-bis(trimethylsilyl)thiophene and its 1,1-dioxide derivative. These reactions proceed according to the halogen dance mechanism, influenced by the ratio of reactants. The structures of the synthesized compounds were meticulously analyzed using NMR, X-ray analysis, and further chemical transformations (Lukevics et al., 2001).
Silylated Sulfur-Containing Heterocycles
Researchers have explored the thionation of bis(acylsilanes) with hexamethyldisilathiane, leading to the formation of various silylated sulfur-containing heterocycles, including 2,5-bis(trialkylsilyl)-thiophenes. This synthesis pathway offers a method to produce both symmetrical and unsymmetrical bis(trialkylsilyl) derivatives, highlighting the versatility of 2,5-bis(trimethylsilyl)thiophene as a precursor in complex syntheses (Bouillon et al., 2004).
Eigenschaften
IUPAC Name |
trimethyl-(5-trimethylsilylthiophen-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20SSi2/c1-12(2,3)9-7-8-10(11-9)13(4,5)6/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUOKUOVIWJMDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(S1)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20SSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170766 | |
| Record name | 2,5-Bis(trimethylsilyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(trimethylsilyl)thiophene | |
CAS RN |
17906-71-7 | |
| Record name | 2,5-Bis(trimethylsilyl)thiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017906717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Bis(trimethylsilyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



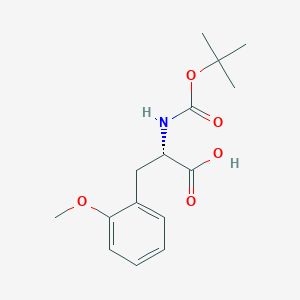
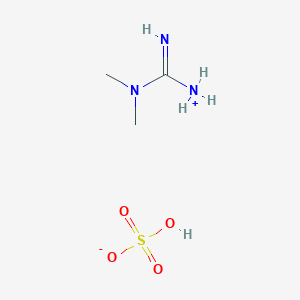
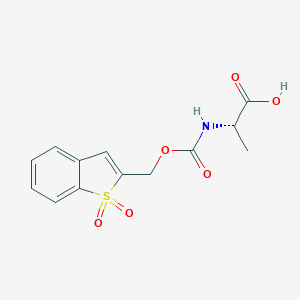
![[2-(6-Amino-9H-purin-9-YL)-1-methylethoxy]methyl-triphosphate](/img/structure/B176457.png)
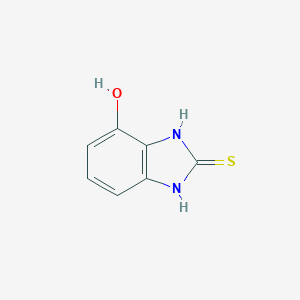
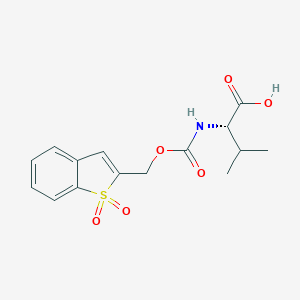

![6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B176465.png)
